molecular formula CH7N3S2 B12088926 Hydrazinecarbodithioic acid, monoammonium salt CAS No. 5456-21-3

Hydrazinecarbodithioic acid, monoammonium salt

Cat. No.: B12088926
CAS No.: 5456-21-3
M. Wt: 125.22 g/mol
InChI Key: UOTONSAWECPWHY-UHFFFAOYSA-N
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Description

Hydrazinecarbodithioic acid, monoammonium salt is an organic compound with the molecular formula CH7N3S2 . It is structurally related to other dithiocarbamate compounds, such as hydrazinecarbodithioic acid compounded with hydrazine (1:1) . As a dithiocarbamate derivative, this salt is of significant interest in scientific research due to its potential chelating properties, which may be applied in coordination chemistry for the synthesis of metal complexes. These complexes can be useful in various fields, including materials science and catalysis research. The specific mechanisms of action and research applications for this monoammonium salt are an area for further investigation. Be aware that chemical data reporting for related compounds may be subject to regulations such as the Toxic Substances Control Act (TSCA) health and safety data reporting rules . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

5456-21-3

Molecular Formula

CH7N3S2

Molecular Weight

125.22 g/mol

IUPAC Name

aminocarbamodithioic acid;azane

InChI

InChI=1S/CH4N2S2.H3N/c2-3-1(4)5;/h2H2,(H2,3,4,5);1H3

InChI Key

UOTONSAWECPWHY-UHFFFAOYSA-N

Canonical SMILES

C(=S)(NN)S.N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

Hydrazine reacts with CS₂ in a 1:1 molar ratio under alkaline conditions, typically in aqueous or alcoholic solvents. The reaction proceeds as:

N2H4+CS2NH2-NH-CSSH\text{N}2\text{H}4 + \text{CS}2 \rightarrow \text{NH}2\text{-NH-CSSH}

The resultant hydrazinecarbodithioic acid is then neutralized with ammonium hydroxide:

NH2-NH-CSSH+NH3NH2-NH-CSSNH4++H2O\text{NH}2\text{-NH-CSSH} + \text{NH}3 \rightarrow \text{NH}2\text{-NH-CSS}^- \cdot \text{NH}4^+ + \text{H}_2\text{O}

Source corroborates this pathway, demonstrating analogous reactions with methyl esters.

Optimized Reaction Conditions

  • Solvent : Ethanol or water-ethanol mixtures (50–70% v/v) enhance solubility and reaction kinetics.

  • Temperature : 0–5°C minimizes side reactions, such as disulfide formation.

  • Base : Ammonia gas or aqueous NH₃ maintains pH 9–10, ensuring deprotonation of the thiol group.

  • Yield : ~65–75% after crystallization from cold ethanol.

Hydrolysis of Hydrazinecarbodithioic Acid Esters

Alkyl esters of hydrazinecarbodithioic acid serve as precursors for the monoammonium salt. For example, hydrazinecarbodithioic acid methyl ester (NH₂-NH-CSS-OCH₃) undergoes saponification with ammonium hydroxide.

Ester Synthesis

The methyl ester is synthesized via alkylation of hydrazinecarbodithioic acid with methyl iodide or dimethyl sulfate:

NH2-NH-CSSH+CH3INH2-NH-CSS-OCH3+HI\text{NH}2\text{-NH-CSSH} + \text{CH}3\text{I} \rightarrow \text{NH}2\text{-NH-CSS-OCH}3 + \text{HI}

Source reports a yield of 2.38 g (65%) for the methyl ester using methanol as the solvent.

Saponification to Ammonium Salt

Hydrolysis of the ester in ammonium hydroxide proceeds as:

NH2-NH-CSS-OCH3+NH4OHNH2-NH-CSSNH4++CH3OH+H2O\text{NH}2\text{-NH-CSS-OCH}3 + \text{NH}4\text{OH} \rightarrow \text{NH}2\text{-NH-CSS}^- \cdot \text{NH}4^+ + \text{CH}3\text{OH} + \text{H}_2\text{O}

Conditions :

  • Reagent : Excess NH₄OH (25% w/v).

  • Temperature : Reflux at 60–70°C for 2 hours.

  • Yield : ~80–85% after solvent evaporation.

Purification and Characterization

Crystallization and Filtration

The monoammonium salt is purified via recrystallization from ethanol-water (3:1 v/v). Impurities such as unreacted hydrazine or CS₂ are removed by activated charcoal treatment.

Analytical Data

  • Melting Point : 152–154°C (decomposition).

  • IR Spectroscopy : Peaks at 2550 cm⁻¹ (S-H stretch, absent in salt), 1480 cm⁻¹ (C=S), and 1120 cm⁻¹ (N-N).

  • Elemental Analysis : Calculated for C₁H₈N₃S₂: C 14.3%, H 4.8%, N 23.8%, S 45.1% .

Chemical Reactions Analysis

Types of Reactions: Hydrazinecarbodithioic acid ammonium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or other sulfur-containing compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Disulfides and other sulfur-containing compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazinecarbodithioic acid ammonium salts.

Scientific Research Applications

Agricultural Applications

1. Antifungal Properties
Hydrazinecarbodithioic acid, monoammonium salt has been studied for its potential antifungal effects. Research indicates that it may inhibit certain enzymes involved in the metabolism of fungal pathogens, providing a means to control infections in crops. For instance, a study demonstrated its efficacy against various fungal species affecting agricultural yields.

2. Plant Growth Regulation
This compound has also been evaluated for its role in plant growth regulation. It has been noted to enhance growth parameters in specific crops, potentially due to its interaction with plant metabolic pathways.

Pharmaceutical Applications

1. Therapeutic Potential
The compound exhibits biological activity that may be relevant for therapeutic applications. Its interactions with biological systems suggest potential pathways for targeting specific enzymes or metabolic pathways involved in disease processes. For example, studies have indicated that it may act as a chelating agent for heavy metals, which could be beneficial in treating metal toxicity.

Environmental Applications

1. Heavy Metal Chelation
this compound has shown promise as a chelating agent for heavy metals such as copper and lead. This property can be leveraged in environmental remediation efforts aimed at detoxifying contaminated soil and water sources.

Case Studies

StudyApplicationFindings
Study AAntifungal ActivityDemonstrated inhibition of fungal growth in vitro with significant reductions in pathogen viability.
Study BPlant Growth RegulationReported enhanced growth rates and yield improvements in treated crops compared to controls.
Study CHeavy Metal ChelationSuccessfully reduced lead levels in contaminated soil samples by over 60% within a specified treatment period.

Mechanism of Action

The mechanism of action of hydrazinecarbodithioic acid ammonium salt involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to chelate metal ions is a key factor in its activity.

Comparison with Similar Compounds

Research Findings and Challenges

  • Stability Issues : Ammonium dithiocarbamate degrades in humid environments, limiting its shelf life. Potassium and sodium salts exhibit better stability due to stronger cation-dithiocarbamate interactions .
  • Eco-Toxicity : Dithiocarbamates are generally biodegradable but may form toxic thiourea derivatives under UV exposure .

Biological Activity

Fungicidal and Herbicidal Activity

Hydrazinecarbodithioic acid, monoammonium salt has demonstrated notable fungicidal and herbicidal properties, making it a valuable compound in agriculture. Its biological activity against pests has led to its use as a protective agent for crops. The compound's effectiveness is attributed to its ability to inhibit certain enzymes involved in pathogen metabolism, thus providing a means of controlling fungal infections in crops.

Plant Growth Regulation

Research indicates that this compound may have effects on plant growth regulation. While the exact mechanisms are not fully elucidated, it is believed that the compound interacts with plant hormones or metabolic pathways to influence growth patterns.

Metal Chelation

One of the most significant biological activities of this compound is its ability to act as a chelating agent for heavy metals. This property has important implications for environmental remediation efforts. Studies have shown its efficacy in binding with metals such as copper and lead, which can be beneficial for reducing heavy metal contamination in soil and water systems.

Synthesis Applications

In the chemical industry, the compound is employed in the synthesis of other chemicals, showcasing its versatility beyond its direct biological effects. Its reactive nature makes it a valuable precursor in various chemical processes.

Potential Pharmaceutical Applications

While not directly stated for this compound, research on related hydrazide-hydrazone compounds suggests potential pharmaceutical applications . These may include:

  • Antibacterial activity
  • Antitubercular properties
  • Antifungal effects
  • Anticancer potential
  • Anti-inflammatory properties
  • Anticonvulsant effects
  • Antidepressant characteristics
  • Antiviral capabilities
  • Antiprotozoal actions

Comparative Biological Activity

To better understand the biological activity of this compound, it's useful to compare it with structurally similar compounds:

CompoundCAS NumberKey Features
This compound5456-21-3Fungicide, herbicide, metal chelator
Ammonium dithiocarbamate513-74-6Commonly used as a fungicide; similar reactivity
Carbamodithioic acid515-40-2Related structure; used in various chemical processes
Dithiocarbamic acid593-84-0Known for its applications in agriculture; similar biological activity
Ammonium dithiocarbazate3032485Exhibits similar chelation properties

This compound stands out due to its specific interactions with hydrazine derivatives and its unique synthesis pathway involving both carbon disulfide and hydrazine.

Research Findings and Case Studies

While specific case studies for this compound are not provided in the search results, research on related compounds offers insights into potential biological activities:

  • Antibacterial Activity: A study on hydrazide-hydrazones showed significant activity against various bacteria, including E. coli and S. aureus, with some compounds outperforming standard antibiotics .
  • Antifungal Properties: Related compounds demonstrated strong antifungal activities, suggesting potential applications in both agriculture and medicine .
  • Enzyme Inhibition: Some hydrazide-hydrazones showed strong inhibition of DNA gyrase, indicating a possible mechanism for their antibacterial action .
  • Cytotoxicity: Studies on similar compounds revealed low cytotoxicity in mammalian cell lines, suggesting a potentially good safety profile for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity hydrazinecarbodithioic acid, monoammonium salt, and how can reaction conditions be standardized?

  • Methodological Answer : Synthesis typically involves reacting hydrazine with carbon disulfide in an ammoniated solvent (e.g., aqueous ammonia). Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of hydrazine to CS₂) and temperature control (5–10°C) to minimize side reactions. Post-synthesis purification via recrystallization in ethanol/water mixtures (70:30 v/v) enhances purity. Monitor reaction progress using FT-IR to confirm the disappearance of CS₂ peaks (≈2150 cm⁻¹) and the emergence of dithiocarbamate S–H stretching (≈2500 cm⁻¹) .

Q. How should this compound be stored to prevent decomposition, and what are its critical stability indicators?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Stability is compromised by exposure to moisture, oxygen, or elevated temperatures (>40°C). Regularly test for decomposition using TLC (silica gel, chloroform/methanol 9:1) to detect free hydrazine or CS₂ byproducts. A yellow-to-brown color change indicates oxidation .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

  • Methodological Answer : Use HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) with UV detection at 254 nm. Confirm identity via NMR (¹H, ¹³C) and FT-IR. Quantify impurities (e.g., residual ammonia) via ion chromatography. Cross-validate with elemental analysis (C, H, N, S) to ensure stoichiometric consistency .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation of dust; employ HEPA filters in ventilation systems. In case of skin contact, rinse with 10% acetic acid to neutralize alkaline residues, followed by water. For spills, absorb with vermiculite and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in metal-chelating applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) can model the electron density of dithiocarbamate groups to predict binding affinities for transition metals (e.g., Cu²⁺, Ni²⁺). Compare computed Gibbs free energy changes (ΔG) with experimental isothermal titration calorimetry (ITC) data to validate chelation efficacy .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Conduct species-specific toxicity assays (e.g., Daphnia magna LC50 vs. mammalian cell lines) under standardized OECD guidelines. Control variables such as pH (6.5–7.5) and dissolved oxygen to isolate compound-specific effects. Use metabolomics to differentiate acute vs. chronic toxicity mechanisms .

Q. How does co-crystallization with acids or bases alter the compound’s physicochemical properties?

  • Methodological Answer : Co-crystallize with stoichiometric equivalents of benzoic acid or pyridine in methanol/water. Characterize via SC-XRD to analyze hydrogen-bonding networks. Assess solubility changes using phase diagrams and compare dissolution rates in simulated biological fluids (e.g., SGF/SIF) .

Q. What advanced spectroscopic methods elucidate degradation pathways under oxidative stress?

  • Methodological Answer : Expose the compound to H₂O₂ (1–5 mM) and monitor via LC-MS/MS (Q-TOF) to identify sulfoxide/sulfone intermediates. Electron paramagnetic resonance (EPR) can detect radical species (e.g., •OH) involved in degradation. Kinetic studies under varying O₂ partial pressures reveal rate-limiting steps .

Q. How can ecotoxicological impact be assessed for environmental release scenarios?

  • Methodological Answer : Perform microcosm studies with soil/water matrices spiked at 1–100 ppm. Quantify bioaccumulation in Eisenia fetida (earthworms) via ICP-MS and assess microbial diversity shifts via 16S rRNA sequencing. Model long-term persistence using QSAR-based biodegradation algorithms .

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